Methyl 5'-{[(3,5-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
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Overview
Description
METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bithienyl core and a phenoxyacetamido group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bithienyl Core: The bithienyl core can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a bromo-thiophene derivative with a boronic acid or ester.
Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through a nucleophilic substitution reaction, where a phenoxyacetic acid derivative reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs and treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FUROATE: This compound shares a similar phenoxy group but differs in the core structure, which is a furan ring instead of a bithienyl core.
METHYL 5-(2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOATE: This compound has a similar phenoxy group but features a different aliphatic chain and ester group.
The uniqueness of METHYL 5’-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE lies in its bithienyl core and the specific arrangement of functional groups, which impart distinct chemical and physical properties that are valuable for various research applications.
Properties
Molecular Formula |
C20H19NO4S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4S2/c1-12-7-13(2)9-14(8-12)25-10-17(22)21-19-18(20(23)24-3)15(11-27-19)16-5-4-6-26-16/h4-9,11H,10H2,1-3H3,(H,21,22) |
InChI Key |
OPPNXDTXCSHMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)C |
Origin of Product |
United States |
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